Nolomirole hydrochloride
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Overview
Description
Nolomirole Hydrochloride is a novel, selective dopamine agonist that primarily activates dopamine D2 and alpha-2 adrenergic receptors. This compound is known for its inhibitory effects on norepinephrine release, making it beneficial in the treatment of heart failure . It has been studied for its potential to attenuate heart failure symptoms in various experimental models .
Preparation Methods
Nolomirole Hydrochloride is synthesized through a series of chemical reactions involving acylation and reductive amination. The synthetic route typically involves the acylation of (rac)-6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol with isobutyryl chloride in tetrahydrofuran (THF). This is followed by reductocondensation of 5,6-dimethoxy-2-tetralone with methylamine using lithium borohydride or sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Nolomirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reagents like lithium borohydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include isobutyryl chloride, lithium borohydride, sodium borohydride, and various solvents like THF.
Scientific Research Applications
Nolomirole Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study selective dopamine agonists and their synthesis.
Biology: The compound is studied for its effects on neurotransmitter release and receptor activation.
Medicine: It has been investigated for its potential in treating heart failure and reducing intraocular pressure in glaucoma therapy
Mechanism of Action
Nolomirole Hydrochloride exerts its effects by selectively activating dopamine D2 and alpha-2 adrenergic receptors. This activation inhibits the release of norepinephrine, which can help in managing heart failure symptoms . The molecular targets involved include the dopamine D2 receptor and alpha-2 adrenergic receptor, which play crucial roles in neurotransmitter regulation and cardiovascular function .
Comparison with Similar Compounds
Nolomirole Hydrochloride is unique due to its selective activation of both dopamine D2 and alpha-2 adrenergic receptors. Similar compounds include:
Rotigotine Hydrochloride: Another dopamine agonist used in the treatment of Parkinson’s disease.
Dopexamine: A dopamine agonist with similar cardiovascular effects.
Mirtazapine: An antidepressant that also acts on adrenergic receptors
Properties
CAS No. |
138531-51-8 |
---|---|
Molecular Formula |
C19H28ClNO4 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H27NO4.ClH/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4;/h6,9,11-12,14,20H,7-8,10H2,1-5H3;1H |
InChI Key |
TWTMQRXNAZGSCE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C.Cl |
Canonical SMILES |
CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride CHF 1035 CHF-1035 nolomirole rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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